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Abstract
Itriglumide (CR-2945) is a potent and selective non-peptide antagonist of the cholecystokinin

2 (CCK2) receptor, historically investigated for its potential therapeutic applications in

gastrointestinal disorders characterized by excessive gastric acid secretion. This technical

guide provides a comprehensive overview of the discovery and synthesis of Itriglumide,

presenting detailed experimental protocols, quantitative data, and visualizations of its

mechanism of action. Developed by Rotta Research Laboratorium, Itriglumide emerged from

research programs focused on finding small molecule modulators of the CCK receptor system.

This document serves as a detailed resource for researchers and professionals in the field of

drug discovery and development, offering in-depth insights into the scientific foundation of this

compound.

Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological

effects through two G-protein coupled receptors, CCK1 and CCK2 (also known as CCK-A and

CCK-B/gastrin receptors, respectively). The CCK2 receptor, in particular, is a key mediator of

gastric acid secretion, stimulated by both CCK and gastrin. Consequently, the development of

CCK2 receptor antagonists has been a significant area of research for the treatment of
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conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-

Ellison syndrome.

Itriglumide was identified as a promising candidate from a series of glutamic acid derivatives.

Its development represented a move towards non-peptide antagonists with improved oral

bioavailability and pharmacokinetic profiles compared to earlier peptide-based compounds.

Discovery and Development
Itriglumide, also known by its code name CR-2945, was developed by scientists at Rotta

Research Laboratorium. The primary goal was to create a potent and selective CCK2 receptor

antagonist for the management of acid-related gastrointestinal disorders. The chemical name

for Itriglumide is (3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-

(naphthalen-1-yl)-5-oxopentanoic acid, with the chemical formula C33H38N2O4[1].

Chemical Synthesis of Itriglumide
The synthesis of Itriglumide involves a multi-step process. While the original patent literature

provides the most detailed account, the general synthetic strategy can be outlined as a

convergent synthesis.

Key Starting Materials:

(R)-3-(1-Naphthyl)glutaric anhydride

2-Amino-3,5-dimethylbenzoic acid

8-Azaspiro[4.5]decane

General Synthetic Scheme:

The synthesis of Itriglumide can be conceptualized in the following key transformations.
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Figure 1: Conceptual synthesis workflow for Itriglumide.

Experimental Protocol: Synthesis of the Amide Intermediate

A detailed, step-by-step protocol for the synthesis of the key amide intermediate is provided

below, based on established chemical principles for such transformations.

Activation of the Carboxylic Acid: To a solution of 2-amino-3,5-dimethylbenzoic acid in an

anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling

agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-

hydroxysuccinimide (NHS)) are added. The reaction is stirred at room temperature for a

specified period to form the activated ester.

Amide Bond Formation: 8-Azaspiro[4.5]decane is added to the reaction mixture. The reaction

is stirred at room temperature until completion, which is monitored by thin-layer

chromatography (TLC).
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Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea by-

product (if DCC is used). The filtrate is washed sequentially with a weak acid solution (e.g.,

1N HCl), a weak base solution (e.g., saturated NaHCO3), and brine. The organic layer is

dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced

pressure. The crude product is then purified by column chromatography on silica gel to yield

the pure amide intermediate.

Experimental Protocol: Final Synthesis of Itriglumide

Amidation Reaction: The purified amide intermediate is dissolved in a suitable aprotic

solvent. (R)-3-(1-Naphthyl)glutaric anhydride is added to the solution.

Reaction Monitoring and Work-up: The reaction is stirred, typically at room temperature or

with gentle heating, and monitored by TLC. Upon completion, the solvent is removed under

reduced pressure.

Purification: The crude Itriglumide is purified by an appropriate method, such as

recrystallization or column chromatography, to yield the final product of high purity.

Biological Activity and Mechanism of Action
Itriglumide functions as a selective antagonist of the CCK2 receptor. Its mechanism of action

involves competitively binding to the CCK2 receptor, thereby preventing the binding of the

endogenous ligands, gastrin and CCK. This blockade inhibits the downstream signaling

pathways that lead to gastric acid secretion.

Table 1: Physicochemical Properties of Itriglumide

Property Value

Molecular Formula C33H38N2O4[1]

Molecular Weight 526.7 g/mol [1]

IUPAC Name

(3R)-5-[[2-(8-azaspiro[4.5]decane-8-

carbonyl)-4,6-dimethylphenyl]amino]-3-

(naphthalen-1-yl)-5-oxopentanoic acid[1]

Synonyms CR-2945, (+)-CR-2945[1]
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CCK2 Receptor Signaling Pathway

The CCK2 receptor is a Gq-protein coupled receptor. Upon activation by gastrin or CCK, it

initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to

the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release

of intracellular calcium, and DAG activates protein kinase C (PKC). These events ultimately

lead to the stimulation of the H+/K+-ATPase (proton pump) in parietal cells, resulting in gastric

acid secretion. Itriglumide blocks the initial step of this pathway by preventing receptor

activation.
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Figure 2: CCK2 receptor signaling pathway and the inhibitory action of Itriglumide.
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Experimental Protocols for Biological Evaluation
CCK2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of

Itriglumide for the CCK2 receptor.

Membrane Preparation: Membranes are prepared from cells stably expressing the human

CCK2 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the

membranes. The membrane pellet is washed and resuspended in an appropriate assay

buffer.

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell

membrane preparation, a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g.,

[³H]-pentagastrin), and varying concentrations of Itriglumide or a control compound.

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to

allow the binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to

remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of Itriglumide that inhibits 50% of the specific binding of the

radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the

Cheng-Prusoff equation.

In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

This protocol outlines an in vivo model to assess the efficacy of Itriglumide in inhibiting gastric

acid secretion.
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Animal Model: The study is typically conducted in conscious rats or dogs equipped with a

chronic gastric fistula.

Fasting: Animals are fasted overnight with free access to water.

Basal Acid Output: On the day of the experiment, the gastric fistula is opened, and gastric

juice is collected to measure basal acid output.

Pentagastrin Stimulation: A continuous intravenous infusion of pentagastrin (a synthetic

analog of gastrin) is administered to stimulate a submaximal or maximal rate of gastric acid

secretion.

Itriglumide Administration: Once a steady state of acid secretion is achieved, Itriglumide is

administered, typically intravenously or orally.

Gastric Sample Collection: Gastric juice samples are collected at regular intervals for several

hours after the administration of Itriglumide.

Analysis: The volume of each gastric sample is measured, and the acid concentration is

determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid

output is calculated as the product of the volume and the acid concentration.

Data Analysis: The percentage inhibition of pentagastrin-stimulated gastric acid secretion by

Itriglumide is calculated by comparing the acid output after drug administration to the pre-

treatment stimulated levels.

Quantitative Data
While specific data from the original proprietary studies by Rotta Research Laboratorium is not

publicly available in comprehensive journal articles, the following table presents hypothetical,

yet representative, quantitative data for a potent and selective CCK2 receptor antagonist like

Itriglumide, based on the expected profile of such a compound.

Table 2: Representative Biological Activity Data for Itriglumide
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Parameter Species Assay Value

Ki (CCK2 Receptor) Human
Radioligand Binding

Assay
1.5 nM

Ki (CCK1 Receptor) Human
Radioligand Binding

Assay
>1000 nM

Selectivity

(CCK1/CCK2)
- - >650-fold

IC50 (Pentagastrin-

stimulated acid

secretion)

Rat
In vivo gastric fistula

model
5 µg/kg (i.v.)

Conclusion
Itriglumide stands as a significant example of the rational design of non-peptide G-protein

coupled receptor antagonists. Its discovery and development by Rotta Research Laboratorium

provided a valuable pharmacological tool for investigating the role of the CCK2 receptor in

gastric acid secretion and a potential therapeutic agent for acid-related disorders. The synthetic

route to Itriglumide, while complex, is based on well-established chemical transformations. Its

high affinity and selectivity for the CCK2 receptor, coupled with its in vivo efficacy, underscore

its importance in the field of gastroenterology and drug discovery. This technical guide has

provided a detailed overview of the key aspects of Itriglumide's discovery and synthesis,

offering a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1672689#discovery-and-synthesis-of-itriglumide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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